molecular formula C17H19FN2OS B5169958 1-[4-(3-FLUOROBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE

1-[4-(3-FLUOROBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B5169958
M. Wt: 318.4 g/mol
InChI Key: NEXXFJKUQYNSJT-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone is a complex organic compound that features a fluorobenzyl group, a piperazine ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(3-fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[4-(3-fluorobenzyl)piperazino]-2-(2-thienyl)-1-ethanone is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for crossing biological membranes, while the thienyl group contributes to its electronic properties.

Properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-15-4-1-3-14(11-15)13-19-6-8-20(9-7-19)17(21)12-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXFJKUQYNSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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